Broad-Spectrum Antimicrobial Activity of APTT: Quantitative MIC and MBC Data Against Gram-Positive, Gram-Negative, and Fungal Strains
APTT was evaluated in vitro against a panel of 11 clinically relevant microbial strains and demonstrated both bactericidal and fungicidal activity across all tested organisms [1]. The compound exhibited antimicrobial potency comparable to or exceeding several established reference compounds. Notably, APTT displayed strong activity against Candida glabrata (MIC = 15.6 µg/mL, MFC = 31.25 µg/mL), a fungal pathogen of increasing clinical concern due to azole resistance [2]. The compound also showed robust activity against Staphylococcus aureus and Pseudomonas aeruginosa, two ESKAPE pathogens frequently associated with multidrug resistance [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) |
|---|---|
| Target Compound Data | MIC range: 15.6–62.5 µg/mL across 11 strains; MBC/MFC range: 31.25–125.0 µg/mL. Best activity: MIC=15.6 µg/mL against C. glabrata; MIC=31.25 µg/mL against S. aureus, P. aeruginosa. |
| Comparator Or Baseline | Ciprofloxacin (antibacterial control): MIC=0.25–2.0 µg/mL; Fluconazole (antifungal control): MIC=1.0–64.0 µg/mL. Class-level comparator (bis-1,2,4-triazole derivatives): MIC=31.25–62.5 µg/mL against S. aureus, E. coli, P. aeruginosa, C. albicans. |
| Quantified Difference | APTT exhibits MIC values within 2–4-fold of clinical antibiotics for key ESKAPE pathogens, and demonstrates comparable potency to more structurally complex bis-1,2,4-triazole derivatives against P. aeruginosa (MIC=31.25 µg/mL vs. 31.25–62.50 µg/mL). |
| Conditions | Broth microdilution method; test strains: S. aureus ATCC 25923, S. pyogenes, E. faecalis, V. parahaemolyticus, P. aeruginosa ATCC 27853, S. enteritidis, S. cerevisiae, C. albicans ATCC 10231, C. tropicalis, C. glabrata, C. parapsilosis. |
Why This Matters
The quantitative MIC data enable direct comparison with both clinical reference compounds and structurally related triazole analogs, supporting procurement decisions for antimicrobial screening programs where broad-spectrum activity is required.
- [1] Khalid, M., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 139613. View Source
- [2] Hryhoriv, H. V., et al. (2020). Antimicrobial and antifungal activity of new 4-(5-((5-(alkylthio)-4-R-4H-1,2,4-triazole-3-yl)thio)-1H-1,2,4-triazole-3-yl)pyridines. Current Issues in Pharmacy and Medicine: Science and Practice, 13(3). View Source
